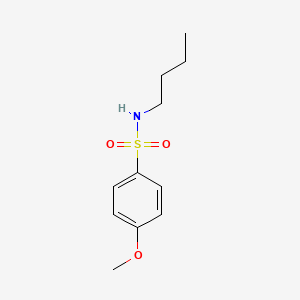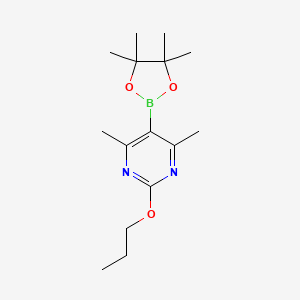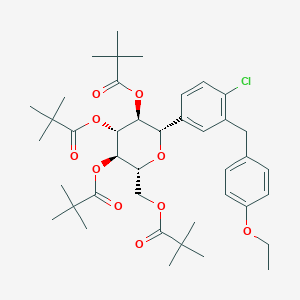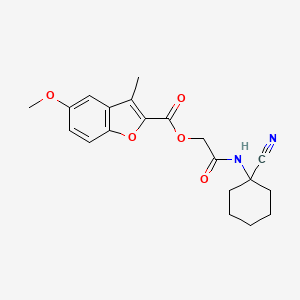
(S)-2-((2-hydroxy-3-(triphenylsilyl)benzyl)amino)-N,N,3-trimethylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((2-hydroxy-3-(triphenylsilyl)benzyl)amino)-N,N,3-trimethylbutanamide is a complex organic compound with a unique structure that includes a triphenylsilyl group, a hydroxybenzyl group, and a trimethylbutanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((2-hydroxy-3-(triphenylsilyl)benzyl)amino)-N,N,3-trimethylbutanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hydroxybenzylamine intermediate, followed by the introduction of the triphenylsilyl group and the final coupling with the trimethylbutanamide moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of flow chemistry techniques to enhance reaction efficiency and scalability. Additionally, the use of automated synthesis platforms can help in the large-scale production of this compound.
化学反应分析
Types of Reactions
(S)-2-((2-hydroxy-3-(triphenylsilyl)benzyl)amino)-N,N,3-trimethylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The triphenylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Organometallic reagents such as Grignard reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amide group can produce an amine.
科学研究应用
(S)-2-((2-hydroxy-3-(triphenylsilyl)benzyl)amino)-N,N,3-trimethylbutanamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving silyl groups.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of (S)-2-((2-hydroxy-3-(triphenylsilyl)benzyl)amino)-N,N,3-trimethylbutanamide involves its interaction with specific molecular targets. The hydroxybenzyl group can form hydrogen bonds with biological molecules, while the triphenylsilyl group can interact with hydrophobic regions. The trimethylbutanamide moiety may enhance the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
(S)-2-((2-hydroxy-3-(triphenylsilyl)benzyl)amino)-N,N,3-trimethylbutanamide: Unique due to the presence of the triphenylsilyl group.
(S)-2-((2-hydroxybenzyl)amino)-N,N,3-trimethylbutanamide: Lacks the triphenylsilyl group, which may affect its reactivity and applications.
(S)-2-((2-hydroxy-3-(trimethylsilyl)benzyl)amino)-N,N,3-trimethylbutanamide: Contains a trimethylsilyl group instead of a triphenylsilyl group, leading to different chemical properties.
Uniqueness
The presence of the triphenylsilyl group in this compound makes it unique compared to similar compounds. This group can enhance the compound’s stability and reactivity, making it valuable for various applications in scientific research.
属性
分子式 |
C32H36N2O2Si |
|---|---|
分子量 |
508.7 g/mol |
IUPAC 名称 |
(2S)-2-[(2-hydroxy-3-triphenylsilylphenyl)methylamino]-N,N,3-trimethylbutanamide |
InChI |
InChI=1S/C32H36N2O2Si/c1-24(2)30(32(36)34(3)4)33-23-25-15-14-22-29(31(25)35)37(26-16-8-5-9-17-26,27-18-10-6-11-19-27)28-20-12-7-13-21-28/h5-22,24,30,33,35H,23H2,1-4H3/t30-/m0/s1 |
InChI 键 |
XBFCBPNDAJKUIM-PMERELPUSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N(C)C)NCC1=C(C(=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
规范 SMILES |
CC(C)C(C(=O)N(C)C)NCC1=C(C(=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(6-Butoxy-2-naphthyl)sulfonyl]amino}benzamide](/img/structure/B15282277.png)
![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B15282279.png)




![3-[6-(2-Methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B15282329.png)

![2-methyl-N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide](/img/structure/B15282339.png)

![2-(dimethylamino)ethyl 5H-benzo[4,5]cyclohepta[1,2-b]pyridine-5-carboxylate](/img/structure/B15282350.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B15282366.png)

